molecular formula C17H18N4O3 B2661449 1-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one CAS No. 1903269-44-2

1-(3-(Quinolin-8-yloxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

Cat. No. B2661449
CAS RN: 1903269-44-2
M. Wt: 326.356
InChI Key: SPNHERRHNGSURP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline moiety attached to a pyrrolidine ring via an ether linkage, a carbonyl group attached to the pyrrolidine ring, and an imidazolidin-2-one moiety attached to the carbonyl group.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that the pyrrolidine ring in its structure is known for its versatility in chemical reactions . The presence of the carbonyl group and the imidazolidin-2-one moiety could also influence its reactivity.

Scientific Research Applications

Antimicrobial Activity

Compound 16 exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Acinetobacter baumannii, and multidrug-resistant Klebsiella pneumoniae. Its minimum inhibitory concentration (MIC) value of 75.39 μM suggests promising efficacy against these pathogens .

Antifungal Properties

Against Candida albicans and Cryptococcus neoformans, compound 16 demonstrates superior antifungal activity compared to fluconazole. Its MIC values are 37.69 μM and 2.36 μM, respectively. These findings highlight its potential as an antifungal agent .

Drug-Like Properties

In silico studies predict excellent drug-like properties for compound 16. Its triazole ring plays a crucial role in stabilizing complexation with target proteins. These properties make it an attractive scaffold for designing new antimicrobial agents .

Multi-Target Drug Design (MTDD)

Given the propensity of pathogens to mutate or bypass single drug targets, MTDD strategies are favored. Compound 16’s multi-target activity positions it as a valuable candidate for combating drug-resistant infections .

Synthetic Routes and Medicinal Chemistry

Research on quinoline derivatives like compound 16 contributes to synthetic methodologies and medicinal chemistry. Understanding its synthesis and structure–activity relationships aids in designing novel compounds .

Corrosion Inhibition

While not directly related to compound 16, other quinoline derivatives have been explored for their anti-corrosion properties. Investigating similar compounds may reveal insights into corrosion inhibition .

properties

IUPAC Name

1-(3-quinolin-8-yloxypyrrolidine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-16-19-8-10-21(16)17(23)20-9-6-13(11-20)24-14-5-1-3-12-4-2-7-18-15(12)14/h1-5,7,13H,6,8-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNHERRHNGSURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)N4CCNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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